Thalidomide-5-O-C8-NH2 (hydrochloride)
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Overview
Description
Thalidomide-5-O-C8-NH2 (hydrochloride) is a synthetic derivative of thalidomide, specifically designed to act as a cereblon ligand. This compound is primarily used in the recruitment of CRBN protein, which is a component of the E3 ubiquitin ligase complex. Thalidomide-5-O-C8-NH2 (hydrochloride) can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C8-NH2 (hydrochloride) involves multiple steps, starting from thalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of Thalidomide-5-O-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-O-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The amine group and other functional groups can participate in substitution reactions to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Thalidomide-5-O-C8-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and other diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for research purposes
Mechanism of Action
The primary mechanism of action of Thalidomide-5-O-C8-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This targeted protein degradation is a powerful tool for modulating cellular processes and has significant implications for therapeutic development .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide analog with distinct pharmacological properties
Uniqueness: Thalidomide-5-O-C8-NH2 (hydrochloride) is unique due to its specific design for use in PROTAC technology. The addition of the octyl chain and the amine group allows for the formation of conjugates with various ligands, enabling targeted protein degradation. This makes it a valuable tool in both basic research and drug development .
Properties
Molecular Formula |
C21H28ClN3O5 |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H27N3O5.ClH/c22-11-5-3-1-2-4-6-12-29-14-7-8-15-16(13-14)21(28)24(20(15)27)17-9-10-18(25)23-19(17)26;/h7-8,13,17H,1-6,9-12,22H2,(H,23,25,26);1H |
InChI Key |
BNPYNTUHLDGEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCN.Cl |
Origin of Product |
United States |
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